1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine
CAS No.: 1704069-15-7
VCID: VC2749274
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine is an organic compound belonging to the piperazine class, known for its diverse biological activities and applications in medicinal chemistry. This compound features a piperazine ring with a 4-bromophenyl group and a methyl group attached to the nitrogen atom, contributing to its unique chemical properties and reactivity. Synthesis and Chemical ReactionsThe synthesis of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine typically involves a multi-step process starting with brominated phenyl ethylamine and piperazine derivatives. It serves as an intermediate in the synthesis of more complex organic compounds.
Applications and Research Findings1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine has potential therapeutic applications due to its interaction with biological receptors. The piperazine moiety allows it to bind effectively to neurotransmitter receptors, influencing signaling pathways related to mood regulation and anxiety.
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1704069-15-7 | ||||||||||||||
Product Name | 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine | ||||||||||||||
Molecular Formula | C13H19BrN2 | ||||||||||||||
Molecular Weight | 283.21 g/mol | ||||||||||||||
IUPAC Name | 1-[1-(4-bromophenyl)ethyl]-4-methylpiperazine | ||||||||||||||
Standard InChI | InChI=1S/C13H19BrN2/c1-11(12-3-5-13(14)6-4-12)16-9-7-15(2)8-10-16/h3-6,11H,7-10H2,1-2H3 | ||||||||||||||
Standard InChIKey | VIGFOTSACNBRLA-UHFFFAOYSA-N | ||||||||||||||
SMILES | CC(C1=CC=C(C=C1)Br)N2CCN(CC2)C | ||||||||||||||
Canonical SMILES | CC(C1=CC=C(C=C1)Br)N2CCN(CC2)C | ||||||||||||||
PubChem Compound | 91759183 | ||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume